molecular formula C2H7N2S+ B8466539 [Amino(methylsulfanyl)methylidene]azanium

[Amino(methylsulfanyl)methylidene]azanium

Cat. No.: B8466539
M. Wt: 91.16 g/mol
InChI Key: SDDKIZNHOCEXTF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

[Amino(methylsulfanyl)methylidene]azanium can be synthesized through the reaction of thiourea with methyl sulfate. The procedure involves mixing finely divided thiourea with water and adding technical methyl sulfate. The reaction progresses spontaneously, and the mixture is refluxed for one hour to complete the methylation process. The product is then crystallized and purified using ethyl alcohol .

Industrial Production Methods

In industrial settings, the production of methylthiopseudourea sulfate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques allows for efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

[Amino(methylsulfanyl)methylidene]azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methylthiopseudourea sulfate include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of methylthiopseudourea sulfate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methylthiopseudourea sulfate involves its inhibition of nitric oxide synthase (NOS) isoforms. By competitively inhibiting the activity of iNOS at the L-arginine site, it prevents the production of nitric oxide, a key signaling molecule involved in various physiological processes . This inhibition helps to reduce inflammation and other pathological conditions associated with excessive nitric oxide production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Amino(methylsulfanyl)methylidene]azanium is unique due to its potent and selective inhibition of iNOS, making it more effective in certain research applications compared to its analogs. Its ability to inhibit nitric oxide production with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

[amino(methylsulfanyl)methylidene]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDKIZNHOCEXTF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=[NH2+])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N2S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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